2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide
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Overview
Description
2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide is an organic compound with the molecular formula C9H8BrF2NO and a molecular weight of 264.07 g/mol . It is characterized by the presence of bromine, fluorine, and a p-tolyl group attached to an acetamide moiety. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide typically involves the reaction of 2,2-difluoroacetamide with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the acetamide group . The reaction can be represented as follows:
2,2-difluoroacetamide+Br2→2-Bromo-2,2-difluoroacetamide
This intermediate is then reacted with p-toluidine to form the final product:
2-Bromo-2,2-difluoroacetamide+p-toluidine→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form 2,2-difluoro-N-(p-tolyl)acetamide.
Oxidation Reactions: The p-tolyl group can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of 2,2-difluoro-N-(p-tolyl)acetamide derivatives.
Reduction: Formation of 2,2-difluoro-N-(p-tolyl)acetamide.
Oxidation: Formation of p-toluic acid derivatives.
Scientific Research Applications
2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2,2-difluoro-N-phenylacetamide
- 2-Bromo-2,2-difluoro-N-(4-methylphenyl)acetamide
Uniqueness
2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C9H8BrF2NO |
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Molecular Weight |
264.07 g/mol |
IUPAC Name |
2-bromo-2,2-difluoro-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8BrF2NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) |
InChI Key |
AODCBWWLQTUYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(F)(F)Br |
Origin of Product |
United States |
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